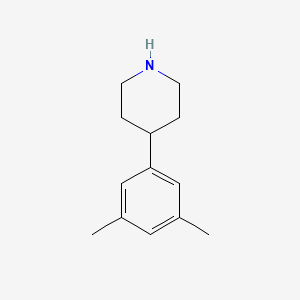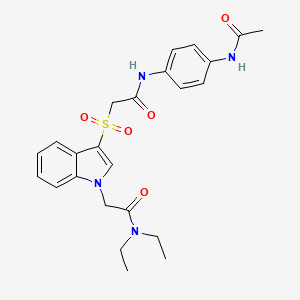
2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains an acetamidophenyl group, a sulfonyl group, an indole group, and a diethylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetamidophenyl group would contribute an aromatic ring to the structure, the sulfonyl group would introduce a sulfur atom bonded to two oxygen atoms, the indole group would add another aromatic ring fused with a pyrrole ring, and the diethylacetamide group would add a carbonyl group flanked by two ethyl groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings in the acetamidophenyl and indole groups could undergo electrophilic aromatic substitution reactions. The sulfonyl group could participate in substitution reactions, and the carbonyl group in the diethylacetamide group could undergo nucleophilic addition reactions .Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized, demonstrating promising in vitro antibacterial and antifungal activities. These include isoxazole-based heterocycles, thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and others. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Darwish et al., 2014) (Darwish et al., 2014).
Antiplasmodial Properties
- Antiplasmodial Activity : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This suggests a possible application in treating malaria (Mphahlele et al., 2017).
Anti-inflammatory Properties
- Anti-inflammatory Drug Synthesis and Molecular Docking Analysis : An indole acetamide derivative has been synthesized and characterized, with its anti-inflammatory activity confirmed through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. This indicates its potential use as an anti-inflammatory drug (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-4-27(5-2)24(31)15-28-14-22(20-8-6-7-9-21(20)28)34(32,33)16-23(30)26-19-12-10-18(11-13-19)25-17(3)29/h6-14H,4-5,15-16H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZNBCPFNWLZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

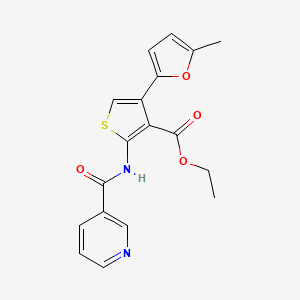
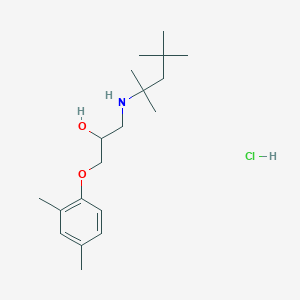

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)
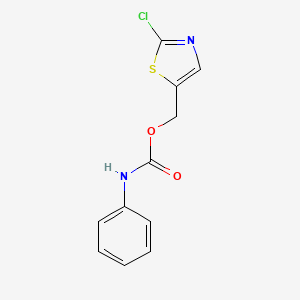

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
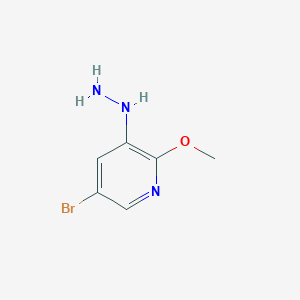
![3-Methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B2354655.png)
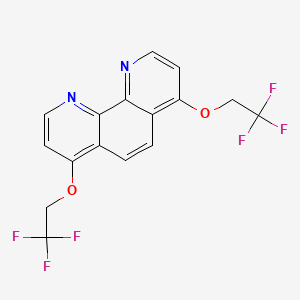
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)

